N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERYZIBCOXQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide typically involves the following steps:
Formation of 2-aminobenzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling Reaction: The 2-aminobenzothiazole is then coupled with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The primary application of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is in the field of medicinal chemistry. Its structural features suggest potential as a lead compound for developing new pharmaceuticals. The compound has been studied for its anti-tubercular properties, showing promise against Mycobacterium tuberculosis. Research indicates that benzothiazole derivatives often exhibit significant antimicrobial effects, making this compound valuable for addressing multidrug-resistant tuberculosis strains.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-tubercular | Significant inhibition against Mycobacterium tuberculosis |
| Antimicrobial | Potential activity against various bacterial strains |
| Anticancer | Preliminary studies indicate possible anticancer effects |
Antimicrobial Properties
This compound has shown promising results in antimicrobial assays. Compounds with benzothiazole moieties are known for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated varying degrees of inhibition against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening Results
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound exhibited notable Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.08 |
| Escherichia coli | 5.72 |
| Klebsiella pneumoniae | 2.60 |
These results highlight the compound's potential as an antimicrobial agent capable of combating resistant bacterial strains .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Studies involving related compounds indicate that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Table 2: Anticancer Activity Evaluation
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | HCT116 (Colorectal Cancer) |
While further research is needed to establish definitive anticancer activity, initial findings are promising and warrant additional investigation into the compound's mechanisms of action and efficacy against various cancer types .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step chemical reactions that enhance yield and efficiency. Techniques such as microwave-assisted synthesis have been explored to optimize production times while maintaining high purity levels.
Chemical Structure Overview
The molecular structure of this compound includes key functional groups that contribute to its biological activity:
- Benzothiazole Moiety : Known for its antimicrobial properties.
- Bromobenzamide Group : Enhances lipophilicity and biological interactions.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomerism in Bromobenzamide Derivatives
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide (CAS 307326-15-4): This compound differs in the position of the bromine atom (ortho vs. meta on the benzamide) and the attachment site of the benzothiazole group (3-position vs. 2-position on the phenyl ring).
Fluorinated Analogues
- N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): The substitution of bromine with fluorine at the ortho position decreases molecular weight (MW: 272.3 vs. 409.3) and lipophilicity (XLogP3: ~3.5 vs. 5.6).
Sulfonamide Derivatives
- 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 313376-18-0): The addition of a sulfamoyl group introduces hydrogen-bond acceptor and donor sites, increasing topological polar surface area (TPSA: ~120 Ų vs. 70.2 Ų for the target compound). This modification enhances solubility but may reduce membrane permeability .
Antimicrobial Efficacy
- N-{(1,3-Benzothiazol-2-yl)carbamothioyl}benzamides :
Demonstrated moderate to potent activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–32 µg/mL) and fungi (C. albicans MIC: 16–64 µg/mL), comparable to ciprofloxacin and fluconazole . - 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides: Exhibited broad-spectrum antimicrobial activity, with halogenated derivatives (e.g., 4-chlorophenyl) showing enhanced potency due to increased lipophilicity and membrane disruption .
The target compound’s 3-bromo group may confer similar or superior activity, though specific data are pending.
Anticancer Potential
- CEP-1347 (a benzothiazole-derived kinase inhibitor):
Highlighted the role of benzothiazole scaffolds in apoptosis induction. Bromine’s electron-withdrawing effect in the target compound could modulate kinase inhibition profiles .
Physicochemical and Crystallographic Properties
Crystallographic tools like Mercury CSD and SHELXL are critical for analyzing packing patterns and hydrogen-bonding networks, which influence stability and bioavailability .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H13BrN2OS |
| Molecular Weight | 396.30 g/mol |
| InChI Key | InChI=1S/C20H13BrN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent. Research indicates that benzothiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that related compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. It is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by disrupting DNA replication and modulating cell signaling pathways .
The mechanism of action of this compound involves:
- Enzyme Inhibition: The compound inhibits enzymes critical for DNA replication and cell division.
- Signal Modulation: It interacts with receptors that regulate cell growth and apoptosis .
Case Studies
-
Antimicrobial Efficacy Study
A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -
Cancer Cell Line Evaluation
In a study examining the anticancer properties of several benzothiazole derivatives, this compound was found to reduce cell viability in breast cancer cell lines by inducing apoptosis. The compound's IC50 value was determined to be 15 µM after 48 hours of treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are necessary to evaluate its safety profile in vivo.
Q & A
Q. What synthetic methodologies are commonly employed for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide?
The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and 3-bromobenzoyl chloride. Key steps include:
- Amide bond formation : Reacting 2-aminobenzothiazole with 3-bromobenzoyl chloride in solvents like dichloromethane or ethanol under reflux .
- Purification : Recrystallization or column chromatography is used to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) improves efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.3 ppm, benzothiazole C=N at ~160 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1520 cm (benzothiazole C=N) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallographic refinement : Using SHELX software (e.g., SHELXL for small-molecule refinement) to analyze diffraction data, achieving R-factors < 0.05 .
- Packing analysis : Tools like Mercury visualize intermolecular interactions (e.g., π-π stacking between benzothiazole rings, halogen bonding via bromine) .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to detect conformational distortions .
Q. What computational strategies predict the compound’s biological targets?
- Molecular docking : Screen against protein databases (e.g., BRAF kinase in ) using AutoDock Vina to identify binding affinities .
- Pharmacophore modeling : Map electrostatic/hydrophobic features (e.g., bromine as a halogen bond donor) to prioritize targets like carbonic anhydrase isoforms .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare MIC values (e.g., Mycobacterium tuberculosis H37Rv inhibition) across studies using identical protocols (e.g., microplate Alamar Blue assay) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine at position 3) with activity trends .
- Meta-analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify statistically significant trends .
Q. What strategies improve synthetic scalability for high-purity batches?
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide coupling .
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) without compromising yield .
- Process monitoring : Use inline FTIR or HPLC to detect intermediates and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
